4-(Ethoxycarbonyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate
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Overview
Description
4-(Ethoxycarbonyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate is a synthetic organic compound with the molecular formula C18H13ClO4S . It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxycarbonyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate typically involves the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid with 4-(ethoxycarbonyl)phenyl chloride under specific conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane, at room temperature. The product is then purified using standard techniques like recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(Ethoxycarbonyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), base (triethylamine), solvent (dichloromethane), room temperature.
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvent (acetonitrile), room temperature.
Reduction: Reducing agents (lithium aluminum hydride), solvent (ether), low temperature.
Major Products
Substitution: Substituted benzothiophene derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Scientific Research Applications
4-(Ethoxycarbonyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anti-cancer compounds.
Material Science: The compound is explored for its electronic properties and potential use in organic semiconductors and photovoltaic devices.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4-(Ethoxycarbonyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways . The benzothiophene moiety can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking . The ester and chloro groups can also influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-1-benzothiophene-2-carboxylic acid
- 4-(Ethoxycarbonyl)phenyl chloride
- Benzothiophene derivatives
Uniqueness
4-(Ethoxycarbonyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate is unique due to the presence of both the benzothiophene and ethoxycarbonylphenyl moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C18H13ClO4S |
---|---|
Molecular Weight |
360.8 g/mol |
IUPAC Name |
(4-ethoxycarbonylphenyl) 3-chloro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C18H13ClO4S/c1-2-22-17(20)11-7-9-12(10-8-11)23-18(21)16-15(19)13-5-3-4-6-14(13)24-16/h3-10H,2H2,1H3 |
InChI Key |
JTBUNFLJCODHFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
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